molecular formula C14H10FNO B12996427 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12996427
M. Wt: 227.23 g/mol
InChI Key: PJQKTFUPRWFQHF-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 3’ position, a methoxy group at the 4’ position, and a carbonitrile group at the 4 position of the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both fluoro and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The carbonitrile group also provides additional functionalization options, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)benzonitrile

InChI

InChI=1S/C14H10FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,1H3

InChI Key

PJQKTFUPRWFQHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F

Origin of Product

United States

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